p-Toluic acid-d4

Stable Isotope Labeling Mass Spectrometry Quantitative Bioanalysis

p-Toluic acid-d4 (4-Methylbenzoic acid-d4, CAS 1219798-71-6) is a perdeuterated aromatic ring analog of p-toluic acid, in which the four aromatic protons at positions 2,3,5,6 have been substituted with deuterium atoms. This compound, with a molecular formula of C8H4D4O2 and a molecular weight of 140.17 g/mol , retains the full chemical reactivity and metabolic fate of its non-deuterated parent (p-toluic acid, CAS 99-94-5) while providing a distinct +4 Da mass shift in mass spectrometry.

Molecular Formula C8H8O2
Molecular Weight 140.17 g/mol
Cat. No. B12391046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Toluic acid-d4
Molecular FormulaC8H8O2
Molecular Weight140.17 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/i2D,3D,4D,5D
InChIKeyLPNBBFKOUUSUDB-QFFDRWTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Toluic Acid-d4: Deuterated Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS and NMR Bioanalysis


p-Toluic acid-d4 (4-Methylbenzoic acid-d4, CAS 1219798-71-6) is a perdeuterated aromatic ring analog of p-toluic acid, in which the four aromatic protons at positions 2,3,5,6 have been substituted with deuterium atoms . This compound, with a molecular formula of C8H4D4O2 and a molecular weight of 140.17 g/mol , retains the full chemical reactivity and metabolic fate of its non-deuterated parent (p-toluic acid, CAS 99-94-5) while providing a distinct +4 Da mass shift in mass spectrometry . As a stable isotope-labeled internal standard (SIL-IS), it enables precise quantitation of p-toluic acid in complex biological matrices without the hazards associated with radioactive tracers .

Why p-Toluic Acid-d4 Cannot Be Substituted with Unlabeled p-Toluic Acid or Alternative Deuterated Analogs in Quantitative Bioanalysis


Unlabeled p-toluic acid (d0) is chemically indistinguishable from the analyte in biological matrices and cannot serve as an internal standard for accurate quantitation by LC-MS/MS, as it co-elutes and shares the same mass, leading to ion suppression/enhancement artifacts and irreproducible quantification [1]. Alternative deuterated analogs, such as p-toluic acid-d3 (methyl-deuterated) or p-toluic acid-d7 (fully deuterated), may exhibit altered chromatographic retention times, differential extraction recoveries, or distinct fragmentation patterns that violate the fundamental principle of stable isotope-labeled internal standardization—the requirement for near-identical physicochemical behavior except for a resolvable mass difference . The -d4 isotopologue, with deuteration confined exclusively to the aromatic ring at positions 2,3,5,6, minimizes deuterium isotope effects on retention time while providing a robust +4 Da mass shift that cleanly separates the IS signal from the endogenous analyte signal in the MS dimension .

Quantitative Differentiation Evidence for p-Toluic Acid-d4 Against Closest Analogs: p-Toluic Acid-d0, -d3, and -d7


Isotopic Purity: ≥98 atom% D for p-Toluic Acid-d4 vs. Comparable or Lower Purity in Alternative Deuterated Forms

p-Toluic acid-d4 is consistently specified and supplied at an isotopic purity of ≥98 atom% D (deuterium incorporation at the four aromatic positions) . This level of isotopic enrichment is critical for minimizing the background signal from residual non-deuterated (d0) contaminant, which would otherwise contribute to the analyte peak and degrade the lower limit of quantitation (LLOQ) in LC-MS/MS methods. In contrast, the methyl-deuterated analog p-toluic acid-d3 is typically offered at a lower isotopic purity of 95% . The fully deuterated p-toluic acid-d7, while sometimes reported at higher purities (e.g., ≥99.5% or 99.72%) , incorporates deuterium at exchangeable positions (methyl group) that may undergo proton-deuterium exchange in protic solvents or biological fluids, leading to time-dependent degradation of the isotopic label and compromised quantitative accuracy over extended analytical runs .

Stable Isotope Labeling Mass Spectrometry Quantitative Bioanalysis

Mass Spectrometric Differentiation: +4 Da Shift of p-Toluic Acid-d4 vs. +3 Da or +7 Da Shifts in Alternative Internal Standards

p-Toluic acid-d4 provides a +4 Da mass shift relative to the unlabeled analyte (m/z 136 → m/z 140 for the molecular ion [M-H]- in negative ionization mode) . This mass difference is sufficient to resolve the internal standard from the analyte in the MS1 quadrupole while remaining small enough to avoid significant deuterium isotope effects on chromatographic retention time. In comparison, p-toluic acid-d3 (methyl-d3) provides only a +3 Da shift, which may be insufficient to fully separate the isotopic cluster of the internal standard from the M+2 or M+3 natural isotopic peaks of the analyte, potentially leading to cross-talk and inaccurate quantitation, particularly at low analyte concentrations or when the internal standard is spiked at high concentrations [1]. Conversely, the -d7 analog provides a larger +7 Da shift, which, while offering maximal separation, can introduce noticeable chromatographic retention time shifts (typically 0.1–0.3 min earlier elution) due to the pronounced deuterium isotope effect on the methyl group, violating the co-elution assumption central to internal standard correction of matrix effects [2].

LC-MS/MS Internal Standard Isotope Dilution

Chemical Purity: p-Toluic Acid-d4 ≥98% vs. Comparable or Higher Purity in Non-Deuterated Form and Alternative Deuterated Analogs

p-Toluic acid-d4 is supplied with a chemical purity of ≥98% (HPLC) , which is sufficient for most quantitative bioanalytical applications where the internal standard is spiked at a single, known concentration. The unlabeled p-toluic acid (d0) is commercially available at higher purities, such as ≥99% [1] or 99.93% ; however, this higher purity is irrelevant for internal standardization, as the unlabeled compound cannot be used as an internal standard for itself. Among the deuterated analogs, p-toluic acid-d7 is reported with a chemical purity of 99.72% , slightly exceeding the ≥98% specification of the -d4 compound. This marginal purity advantage (≤1.72%) does not translate into meaningful analytical performance differences for internal standard applications, because the internal standard is not used for absolute quantitation of itself but rather to correct for analyte recovery and matrix effects. Moreover, the higher cost and potential for methyl-deuterium exchange of the -d7 analog may offset any theoretical purity benefit.

Analytical Chemistry Reference Standard Quality Control

Structural Specificity: Ring-Deuteration at 2,3,5,6 Positions of p-Toluic Acid-d4 Enables Unique Metabolic Tracing Capabilities

The specific deuteration pattern of p-toluic acid-d4—substitution of all four aromatic protons with deuterium while leaving the methyl group and carboxyl group unlabeled—confers distinct advantages in metabolic tracing studies. Aromatic C-D bonds are metabolically more stable than aliphatic C-D bonds (e.g., in the methyl group of -d3) or O-D bonds (carboxyl group), reducing the risk of deuterium loss via metabolic oxidation or exchange prior to analytical detection . In contrast, p-toluic acid-d3, which is deuterated exclusively on the methyl group, may undergo rapid metabolic demethylation or hydroxylation, resulting in loss of the isotopic label and generation of unlabeled metabolites that confound quantification [1]. The fully deuterated p-toluic acid-d7, while offering maximum mass shift, contains deuterium at the carboxyl group (exchangeable) and methyl group (metabolically labile), making it less suitable for long-term metabolic studies or studies involving protic solvents . The ring-deuterated -d4 isotopologue therefore provides an optimal balance of metabolic stability and analytical detectability for applications requiring accurate tracking of the p-toluic acid scaffold through biotransformation pathways.

Drug Metabolism Metabolic Tracing Pharmacokinetics

Optimal Application Scenarios for p-Toluic Acid-d4 Based on Quantitative Differentiation Evidence


LC-MS/MS Quantitation of p-Toluic Acid in Plasma for Pharmacokinetic Studies

Use p-Toluic acid-d4 as the internal standard for quantifying p-toluic acid in plasma samples from preclinical or clinical pharmacokinetic studies. The +4 Da mass shift ensures clear separation from the analyte in the MS dimension without introducing chromatographic retention time shifts that would compromise the internal standard's ability to correct for matrix effects . The non-exchangeable ring deuteration maintains label integrity throughout sample preparation (protein precipitation, liquid-liquid extraction) and LC-MS/MS analysis, providing robust and reproducible quantitation across a wide dynamic range.

Metabolic Tracing of p-Toluic Acid Scaffold in Hepatocyte Incubations

Employ p-Toluic acid-d4 as a stable isotope-labeled tracer to study the metabolism of p-toluic acid in primary hepatocyte cultures or liver microsomal preparations. The metabolically stable aromatic C-D bonds resist oxidation and demethylation, allowing accurate tracking of the parent compound and its metabolites via LC-HRMS . This application leverages the -d4 compound's optimal balance of mass shift and metabolic stability, avoiding the label loss associated with methyl-deuterated (-d3) or fully deuterated (-d7) analogs.

Quality Control of p-Toluic Acid as a Pharmaceutical Impurity or Intermediate

Utilize p-Toluic acid-d4 as an internal standard in HPLC-UV or LC-MS methods for quantifying residual p-toluic acid in drug substances where it is a known process impurity or synthetic intermediate (e.g., in the manufacture of para-aminomethylbenzoic acid, PAMBA). The ≥98% chemical purity and ≥98 atom% D isotopic purity of the -d4 compound meet the requirements for method validation according to ICH Q2(R1) guidelines , enabling accurate impurity profiling and batch release testing.

NMR-Based Quantitation of p-Toluic Acid in Complex Mixtures

Apply p-Toluic acid-d4 as a quantitative internal standard for 1H NMR analysis of p-toluic acid in complex mixtures (e.g., biological extracts, reaction monitoring). The distinct NMR spectral signature of the deuterated compound (absence of aromatic proton signals) allows for accurate integration of the analyte's aromatic proton resonances without interference from the internal standard . This application capitalizes on the specific ring deuteration pattern that simplifies spectral interpretation while providing a reliable internal concentration reference.

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